Presence of a Free 5-Hydroxyl Handle Enables Site-Specific Derivatization Unavailable with Boc-Trp-OMe
N-Boc-5-hydroxytryptophan methyl ester possesses a free hydroxyl group on the indole ring, a critical functional handle absent in the closest analog, Boc-Trp-OMe (CAS 33900-28-6) . This difference enables the compound's direct use in the synthesis of advanced intermediates that are structurally unattainable from non-hydroxylated tryptophan derivatives. For instance, it serves as the key starting material for the preparation of 5-(2-Fluoroethoxy)-L-tryptophan (F489510), a compound developed for targeting Trypanosoma cruzi CYP51 . The free 5-OH group is the necessary nucleophilic site for the fluoroethoxy group introduction.
| Evidence Dimension | Presence of 5-hydroxy functional group on the indole ring |
|---|---|
| Target Compound Data | Present (free -OH group) |
| Comparator Or Baseline | Boc-Trp-OMe: Absent (hydrogen at 5-position) |
| Quantified Difference | Qualitative difference (functional group presence vs. absence) |
| Conditions | Chemical structure comparison |
Why This Matters
The free 5-hydroxyl handle is essential for synthesizing key serotonin-derived analogs or radiotracers, a synthetic route not possible with standard Boc-Trp-OMe.
